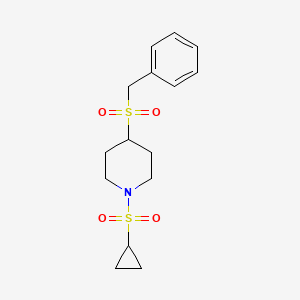

4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidine is one of the simplest heterocyclic systems and is found in nature as part of several alkaloid compounds . Both natural and especially unnatural piperidine derivatives present interesting pharmacological properties .

Synthesis Analysis

Piperidine derivatives, namely, N-acylpiperidine, α-cyanopiperidines and piperidones are extremely useful and versatile intermediates in organic synthesis . An efficient methodology for the synthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides mediated by triflic acid in good yields with separable Z/E isomers within a short reaction time has been demonstrated .Molecular Structure Analysis

From a structural viewpoint, the conformation of piperidine has been the subject of one of the fiercest controversies in structural organic chemistry in the last few years . As a result of the combined use of several spectroscopic techniques, the conformational behavior of most types of piperidine-related compounds has been clarified .Chemical Reactions Analysis

The reaction involves the initial formation of the pyrrolidin-3-ylidenemethylium carbocation via the Prins cyclization reaction followed by the Ritter reaction to produce N-(pyrrolidine-3-ylidenemethyl)acetamides .Aplicaciones Científicas De Investigación

Cytochrome P450 Enzymes and Metabolism

The study by Hvenegaard et al. (2012) investigates the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the roles of various cytochrome P450 enzymes in its metabolism. This research highlights the compound's transformation into metabolites via enzymatic pathways, emphasizing the significance of these enzymes in drug metabolism and the potential for compounds like 4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine in pharmacological research (Hvenegaard, B. Bang-Andersen, H. Pedersen, M. Jørgensen, A. Püschl, L. Dalgaard, 2012).

Synthesis and Biological Activities

Karaman et al. (2016) detail the synthesis of sulfonyl hydrazone compounds featuring piperidine derivatives, assessing their antioxidant capacity and anticholinesterase activity. This research underscores the structural significance of sulfonyl and piperidine moieties in designing compounds with potential therapeutic applications (Karaman, E. E. Oruç-Emre, Y. Sıcak, Berna Çatıkkaş, A. Karaküçük-Iyidoğan, M. Öztürk, 2016).

Serotonin Receptor Agonism

Sonda et al. (2004) explore benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. Their work contributes to understanding the pharmacological properties of these compounds, suggesting their potential in developing novel prokinetic agents with specific receptor targets (Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).

Antimicrobial Activity

Vinaya et al. (2009) synthesize and evaluate the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens affecting tomato plants. Their findings highlight the influence of structural modifications on antimicrobial efficacy, contributing to agricultural and pharmaceutical research (Vinaya, R. Kavitha, C. Ananda Kumar, S. Benaka Prasad, S. Chandrappa, S. Deepak, S. Nanjunda Swamy, S. Umesha, K. Rangappa, 2009).

Mecanismo De Acción

Target of Action

The compound “4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine” is a piperidine derivative. Piperidine is a key structural motif in various alkaloids and a variety of compounds studied in medicinal chemistry . The specific targets of this compound would depend on its specific structure and functional groups, which would need to be determined through experimental studies.

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of “this compound”. Piperidine derivatives are known to exhibit various biological activities , so this compound could potentially affect a variety of biochemical pathways.

Propiedades

IUPAC Name |

4-benzylsulfonyl-1-cyclopropylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S2/c17-21(18,12-13-4-2-1-3-5-13)14-8-10-16(11-9-14)22(19,20)15-6-7-15/h1-5,14-15H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZONNMQIMYRLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2576274.png)

![3-isopropyl-5-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2576276.png)

![[(3R)-3-Amino-2-oxobutyl]phosphonic acid](/img/structure/B2576277.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2576283.png)

![N-(4-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2576285.png)

![2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2576286.png)

![ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2576288.png)

![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate](/img/structure/B2576295.png)

![Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2576296.png)

![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)